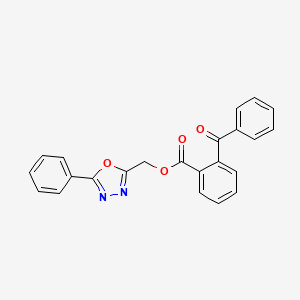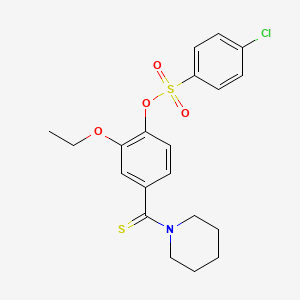![molecular formula C17H18ClNOS B4898597 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide, commonly known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. CB-13 is a member of a class of compounds known as designer drugs, which are synthetic substances that mimic the effects of illegal drugs such as marijuana.
Mécanisme D'action
CB-13 binds to cannabinoid receptors in the body, which are part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a wide range of physiological processes, including pain, inflammation, and appetite. By binding to these receptors, CB-13 can modulate the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
CB-13 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. CB-13 has also been shown to have an effect on appetite, with some studies suggesting that it may have potential as a weight loss drug.
Avantages Et Limitations Des Expériences En Laboratoire
CB-13 has several advantages for use in lab experiments, including its synthetic nature, which allows for precise control over its chemical properties. However, CB-13 is a relatively new compound, and there is still much that is unknown about its effects on the body. Additionally, the illicit nature of the compound may make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on CB-13. One area of interest is its potential as a treatment for inflammatory bowel disease. Another area of interest is its potential as a weight loss drug. Additionally, further research is needed to fully understand the biochemical and physiological effects of CB-13 and its potential therapeutic applications.
Méthodes De Synthèse
CB-13 is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis of CB-13 is a complex process that requires specialized equipment and expertise. The exact details of the synthesis method are not widely available due to the illicit nature of the compound.
Applications De Recherche Scientifique
CB-13 has been the subject of several scientific studies investigating its potential therapeutic applications. One study found that CB-13 has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Another study found that CB-13 has analgesic properties and may be useful in the treatment of chronic pain.
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-8-6-15(7-9-16)13-21-11-10-19-17(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZZIATZBPJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)


![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)


![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4898598.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)